molecular formula C28H32N2O B14285066 2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one CAS No. 125164-39-8

2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one

Cat. No.: B14285066
CAS No.: 125164-39-8
M. Wt: 412.6 g/mol
InChI Key: WDAFPEGNJYRORX-UHFFFAOYSA-N
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Description

2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexanone core with two extended conjugated systems, each containing a dimethylamino group attached to a phenyl ring. The presence of these functional groups imparts significant electronic and photophysical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one typically involves a multi-step process. One common method includes the aldol condensation reaction between 4-(dimethylamino)benzaldehyde and cyclohexanone in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, which can influence biological activities such as enzyme inhibition or receptor binding. The presence of dimethylamino groups enhances its ability to interact with nucleophilic and electrophilic sites within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Michler’s ketone: 4,4’-Bis(dimethylamino)benzophenone, known for its use in dye synthesis and photoinitiators.

    Chalcones: Compounds with similar conjugated systems and potential biological activities.

    Enaminones: Molecules containing enamine and ketone functionalities, used in various synthetic applications.

Uniqueness

2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one stands out due to its unique combination of a cyclohexanone core with extended conjugated systems, providing distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and fluorescent probes.

Properties

CAS No.

125164-39-8

Molecular Formula

C28H32N2O

Molecular Weight

412.6 g/mol

IUPAC Name

2,6-bis[3-[4-(dimethylamino)phenyl]prop-2-enylidene]cyclohexan-1-one

InChI

InChI=1S/C28H32N2O/c1-29(2)26-18-14-22(15-19-26)8-5-10-24-12-7-13-25(28(24)31)11-6-9-23-16-20-27(21-17-23)30(3)4/h5-6,8-11,14-21H,7,12-13H2,1-4H3

InChI Key

WDAFPEGNJYRORX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=C2CCCC(=CC=CC3=CC=C(C=C3)N(C)C)C2=O

Origin of Product

United States

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